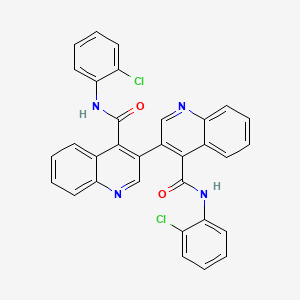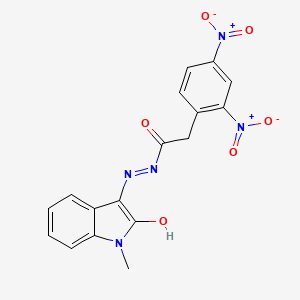
N-(2,2,2-trichloro-1-isopropoxyethyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-trichloro-1-isopropoxyethyl)-2-furamide, commonly known as TFM, is a chemical compound that has been extensively used for controlling the population of sea lampreys in the Great Lakes region of North America. TFM is a selective toxicant that targets the larval stage of the sea lamprey, which is a parasitic fish that feeds on the blood and body fluids of other fish species. The use of TFM has been successful in reducing the population of sea lampreys, which has led to the recovery of several important fish species in the region.
Mécanisme D'action
TFM works by disrupting the ion balance in the cells of sea lamprey larvae. This disrupts their ability to maintain osmotic balance, which ultimately leads to their death. TFM is highly selective for sea lamprey larvae and does not affect other fish species or aquatic organisms.
Biochemical and Physiological Effects
TFM has been shown to have minimal effects on non-target species. However, some studies have reported that TFM can cause changes in the behavior and physiology of certain fish species. For example, exposure to TFM has been shown to increase the levels of cortisol, a stress hormone, in some fish species.
Avantages Et Limitations Des Expériences En Laboratoire
TFM has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. TFM is also highly selective for sea lamprey larvae, which makes it an ideal tool for studying the biology and physiology of these organisms. However, TFM has some limitations. It is toxic to aquatic organisms, which makes it difficult to use in experiments that involve other fish species. Additionally, TFM is not effective against adult sea lampreys, which limits its usefulness for studying the behavior and physiology of these organisms.
Orientations Futures
1. Development of new selective toxicants for controlling sea lampreys that are more effective and have fewer side effects than TFM.
2. Investigation of the long-term effects of TFM exposure on non-target species in the Great Lakes region.
3. Study of the molecular mechanisms underlying the selectivity of TFM for sea lamprey larvae.
4. Development of new methods for delivering TFM to sea lamprey larvae that are more efficient and cost-effective.
5. Investigation of the effects of TFM exposure on the behavior and physiology of sea lamprey larvae at different developmental stages.
Méthodes De Synthèse
TFM can be synthesized by reacting 2-furoyl chloride with 2,2,2-trichloro-1-isopropoxyethanol in the presence of a base such as triethylamine. The reaction yields TFM as a white crystalline solid with a melting point of 70-72°C.
Applications De Recherche Scientifique
TFM has been extensively studied for its effectiveness in controlling the population of sea lampreys. Several studies have shown that TFM is highly effective in reducing the number of sea lamprey larvae in rivers and streams. TFM is also relatively safe for non-target species, which makes it an attractive option for controlling sea lampreys in the Great Lakes region.
Propriétés
IUPAC Name |
N-(2,2,2-trichloro-1-propan-2-yloxyethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl3NO3/c1-6(2)17-9(10(11,12)13)14-8(15)7-4-3-5-16-7/h3-6,9H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLQZTKCFCGLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,2,2-trichloro-1-(propan-2-yloxy)ethyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B5235353.png)
![2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5235360.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5235374.png)

![5-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5235377.png)
![3-methyl-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5235381.png)
![4,4'-{carbonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)methylene]}dibenzoic acid](/img/structure/B5235394.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5235399.png)
![2-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5235407.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5235426.png)

![2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B5235437.png)
![N-{4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5235448.png)
